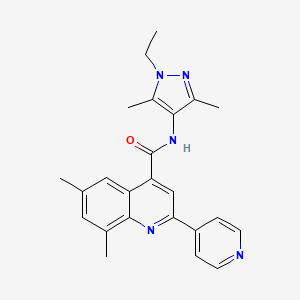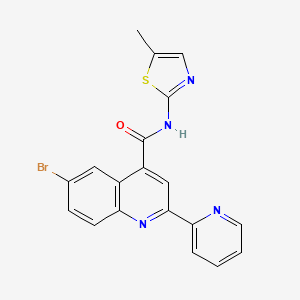![molecular formula C22H21N3O5S B3608348 2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608348.png)
2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound is also known as BDBQ and has a unique chemical structure that makes it an interesting subject of research.
Mécanisme D'action
The mechanism of action of BDBQ is not fully understood, but several studies have suggested that it interacts with specific targets in cells, leading to its pharmacological effects. BDBQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. BDBQ has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
BDBQ has been shown to have several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and reducing viral replication. BDBQ has also been found to induce oxidative stress in cells, leading to DNA damage and cell death. In addition, BDBQ has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BDBQ has several advantages for lab experiments, including its unique chemical structure, which makes it an interesting subject of research. BDBQ also has a high potency and selectivity for specific targets, making it a useful tool for studying specific pathways and processes in cells. However, BDBQ also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on BDBQ. One area of research is the development of BDBQ analogs with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the identification of specific targets and pathways that are modulated by BDBQ, which could lead to the development of new therapeutic strategies for cancer, inflammation, and viral infections. Finally, the use of BDBQ in combination with other drugs or therapies could lead to synergistic effects and improved treatment outcomes.
Applications De Recherche Scientifique
BDBQ has been studied for its potential pharmacological properties, including its ability to act as an anticancer agent, anti-inflammatory agent, and antiviral agent. Several studies have reported the cytotoxic effects of BDBQ on cancer cells, including breast cancer, lung cancer, and leukemia. BDBQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BDBQ has been found to have antiviral activity against several viruses, including hepatitis B virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-31(27,28)25-10-8-24(9-11-25)22(26)17-13-19(23-18-5-3-2-4-16(17)18)15-6-7-20-21(12-15)30-14-29-20/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDAKZHQFABIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



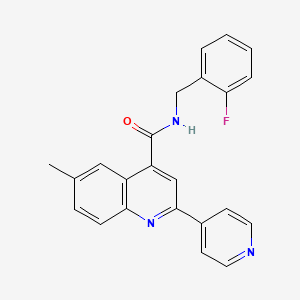


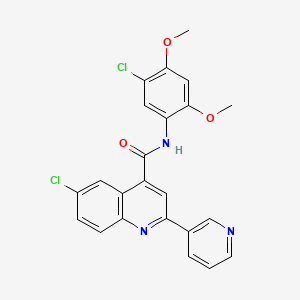
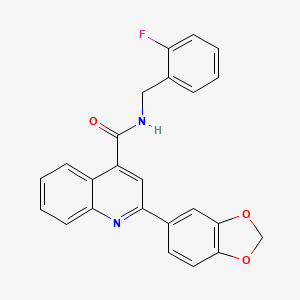
![methyl 2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3608300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608303.png)
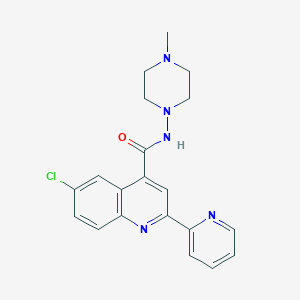
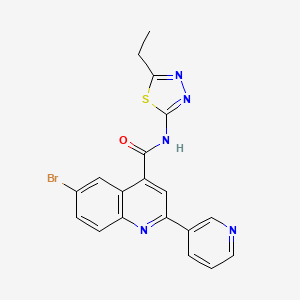
![2-(3,4-dimethoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-quinolinecarboxamide](/img/structure/B3608319.png)

